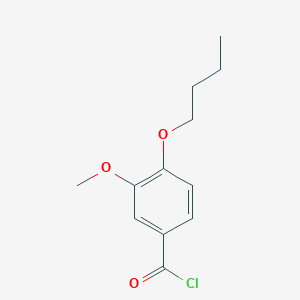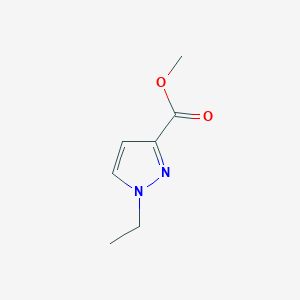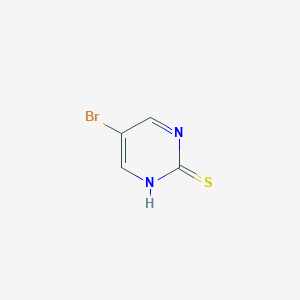
5-Bromopyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrimidine-2(1H)-thione is a heterocyclic compound that contains a bromine atom and a thione group attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidine-2(1H)-thione typically involves the bromination of pyrimidine-2-thione. One common method includes the reaction of pyrimidine-2-thione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced forms.
Aplicaciones Científicas De Investigación
5-Bromopyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-Bromopyrimidine-2(1H)-thione involves its interaction with biological molecules such as DNA. It can form covalent bonds with nucleophilic sites on DNA, leading to the formation of adducts that interfere with DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy as a radiosensitizer .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Similar in structure but contains a nitrile group instead of a thione group.
5-Bromopyrimidine: Lacks the thione group and is used in different types of chemical reactions.
2-Bromo-5-methoxybenzaldehyde: Contains a bromine atom but has a different core structure and functional groups.
Uniqueness
5-Bromopyrimidine-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in biological applications make it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
5-bromo-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPLARVWVJQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562310 |
Source


|
| Record name | 5-Bromopyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-25-0 |
Source


|
| Record name | 5-Bromopyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

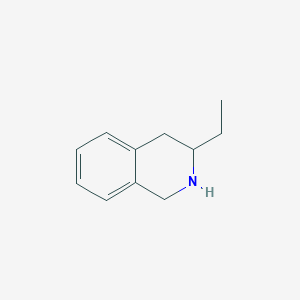
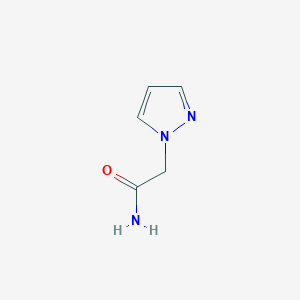
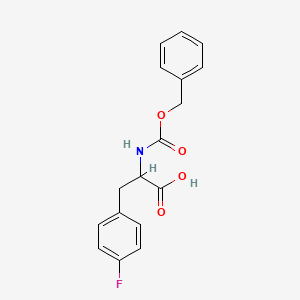
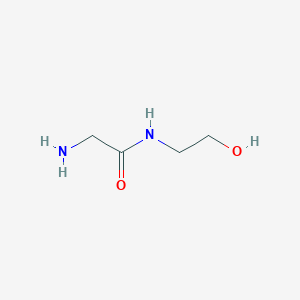

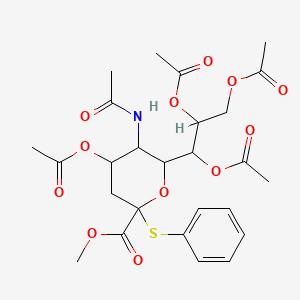


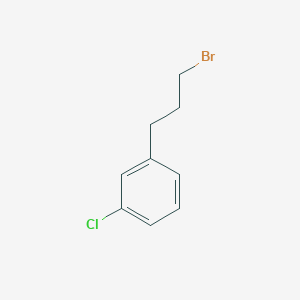
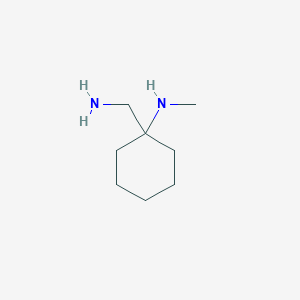
amine](/img/structure/B1283245.png)
